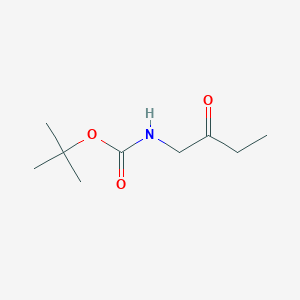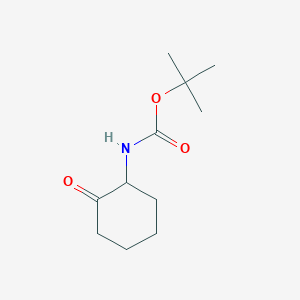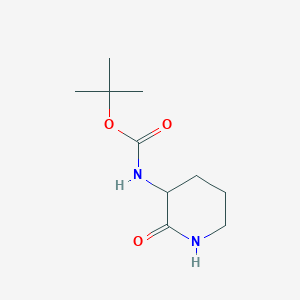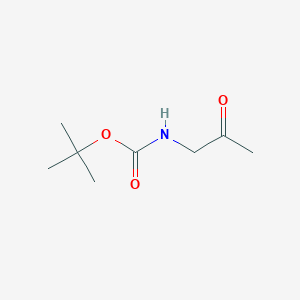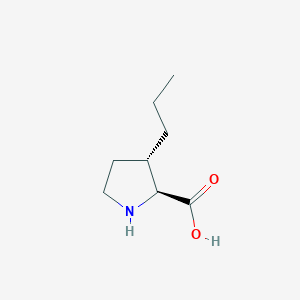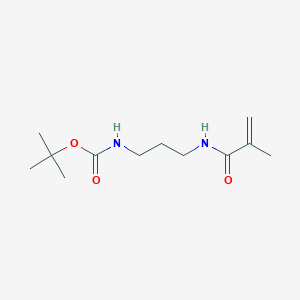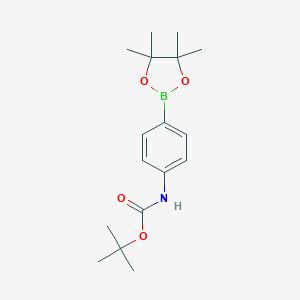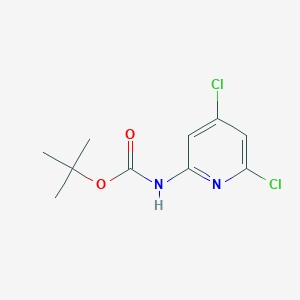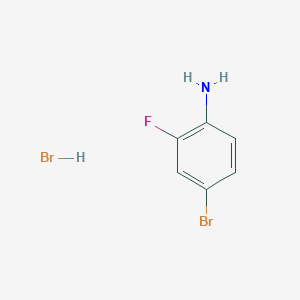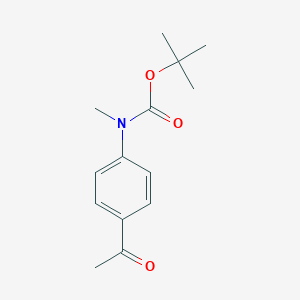![molecular formula C24H25N7O5 B153062 (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 135423-85-7](/img/structure/B153062.png)
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents.
Scientific Research Applications
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as a model compound in studies related to synthetic organic chemistry and reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: As an antifolate agent, it is investigated for its potential use in cancer therapy and other medical applications.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves its interaction with folate-dependent enzymes. By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides and other essential biomolecules, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the compound targets rapidly dividing cancer cells .
Comparison with Similar Compounds
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid can be compared with other antifolate compounds, such as methotrexate and pemetrexed. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Similar Compounds
- Methotrexate
- Pemetrexed
- Raltitrexed
These compounds are also used as antifolate agents in various medical applications, particularly in cancer therapy .
Properties
CAS No. |
135423-85-7 |
|---|---|
Molecular Formula |
C24H25N7O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H25N7O5/c1-3-10-31(12-15-11-27-21-19(13(15)2)20(25)29-24(26)30-21)16-6-4-14(5-7-16)22(34)28-17(23(35)36)8-9-18(32)33/h1,4-7,11,17H,8-10,12H2,2H3,(H,28,34)(H,32,33)(H,35,36)(H4,25,26,27,29,30)/t17-/m0/s1 |
InChI Key |
NXZWILPVWKKBOG-KRWDZBQOSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
Isomeric SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
Key on ui other cas no. |
135423-85-7 |
Synonyms |
10-PMDAP 10-propargyl-5-methyl-5-deazaaminopterin analog of folic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


